molecular formula C9H14BrNO B6227461 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole CAS No. 1514053-88-3

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

Cat. No.: B6227461
CAS No.: 1514053-88-3
M. Wt: 232.12 g/mol
InChI Key: YPBHBBRZBOQVAZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is a high-purity chemical reagent with the CAS Number 1514053-88-3 and a molecular weight of 232.12 g/mol . Its molecular formula is C 9 H 14 BrNO . This compound features a reactive bromomethyl group on its oxazole core, a privileged scaffold in medicinal chemistry known for imparting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This makes the compound a valuable and versatile building block for constructing more complex molecules for pharmaceutical research and development. The bromomethyl functional group serves as an excellent electrophile, enabling this compound to undergo various substitution reactions. Researchers can utilize it to create novel chemical entities through nucleophilic displacement, facilitating the introduction of the 4-ethyl-5-propyl-oxazole moiety into potential drug candidates. Its specific structure, detailed by the SMILES notation CCCC1=C(C(=NO1)CBr)CC, is characterized by its alkyl substituents which can influence the compound's lipophilicity and overall pharmacokinetic properties . This reagent is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1514053-88-3

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

InChI

InChI=1S/C9H14BrNO/c1-3-5-9-7(4-2)8(6-10)11-12-9/h3-6H2,1-2H3

InChI Key

YPBHBBRZBOQVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NO1)CBr)CC

Purity

95

Origin of Product

United States

Role of 3 Bromomethyl 4 Ethyl 5 Propyl 1,2 Oxazole As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Complex Heterocyclic Systems

The inherent reactivity of the bromomethyl group, coupled with the stable 1,2-oxazole core, makes 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole an ideal precursor for the synthesis of intricate heterocyclic frameworks.

Construction of Fused and Bridged Oxazole-Containing Architectures

The bromomethyl functionality serves as an excellent electrophilic site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. By reacting this compound with a nucleophile that is tethered to a substituent at the 4- or 5-position, a new ring can be annulated onto the oxazole (B20620) core. For instance, a tethered amine or thiol could readily displace the bromide to form a fused five- or six-membered ring. While direct examples for this specific oxazole are not documented, the general strategy is well-established for related halomethyl azoles.

Similarly, the construction of bridged bicyclic systems, which are prevalent in many natural products, can be envisioned. cmu.edunih.gov An appropriately positioned nucleophilic moiety within a molecule appended to the oxazole ring could undergo an intramolecular substitution reaction with the bromomethyl group, thereby forming a bridge across the heterocyclic core. The successful synthesis of various bridged heterocyclic compounds often relies on such intramolecular cyclization strategies. nih.gov

Table 1: Potential Intramolecular Cyclization Reactions for Fused Heterocycle Synthesis

Tethered NucleophileResulting Fused System (Example)
Amine (-NH2)Dihydropyrrolo[3,4-d]isoxazole derivative
Thiol (-SH)Dihydrothieno[3,4-d]isoxazole derivative
Hydroxide (-OH)Dihydrofuro[3,4-d]isoxazole derivative

Preparation of Oligomeric and Polymeric Structures Incorporating 1,2-Oxazole Units

The reactive nature of the bromomethyl group also opens avenues for the synthesis of novel oligomeric and polymeric materials where the 1,2-oxazole unit is a repeating structural motif. For instance, this compound could potentially serve as a monomer in polymerization reactions. One possible approach is atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that is well-suited for monomers containing an activated halide. cmu.eduwikipedia.orgyoutube.com The bromomethyl group can act as an initiator for the polymerization of other vinyl monomers, leading to polymers with a terminal oxazole unit, or it could be transformed into a polymerizable group itself.

Another potential route is through polycondensation reactions. For example, conversion of the bromomethyl group to a diol or diamine would create a monomer that could be polymerized with appropriate comonomers to yield polyesters or polyamides, respectively, with the 4-ethyl-5-propyl-1,2-oxazole moiety embedded in the polymer backbone. Ring-opening metathesis polymerization (ROMP) of a norbornene derivative bearing the oxazole moiety is another advanced strategy for creating well-defined polymers. nih.govresearchgate.netmdpi.comnih.gov

Strategic Building Block in Retrosynthetic Design for Advanced Organic Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comslideshare.net The compound this compound represents a valuable "synthon," an idealized fragment resulting from a disconnection.

Table 2: Retrosynthetic Disconnections Involving the Bromomethyl Group

Target SubstructureDisconnectionPrecursor SynthonSynthetic Equivalent
R-CH2-(oxazole)C-C bond+CH2-(oxazole)This compound
Nu-CH2-(oxazole)C-Nu bond+CH2-(oxazole)This compound

Functionalization and Derivatization for Structure-Reactivity Relationship Studies

The ability to easily modify a lead compound is crucial for medicinal chemistry and the study of reaction mechanisms. This compound is an excellent scaffold for such investigations due to the versatility of its bromomethyl handle.

Synthesis of Analogues for Mechanistic Probes

To elucidate reaction mechanisms or to probe the interactions of a molecule with a biological target, chemists often synthesize analogues with subtle structural modifications. For instance, isotopic labeling can be used to track the fate of atoms during a reaction. The bromomethyl group of the title compound could be readily converted to a deuterated methyl group (-CD2Br or -CD3) to probe kinetic isotope effects.

Furthermore, the synthesis of a series of analogues with varying electronic properties can help in understanding reaction mechanisms. By replacing the bromine with other leaving groups of different abilities, one could systematically study the kinetics of nucleophilic substitution reactions at the 3-methyl position. Similarly, altering the ethyl and propyl groups at the 4- and 5-positions would modulate the steric and electronic environment of the oxazole ring, providing further insights into its reactivity. Studies on the atmospheric chemistry of oxazole initiated by OH radicals, for example, rely on understanding the reactivity of different positions on the ring. rsc.org

Introduction of Diverse Chemical Functionalities via the Bromomethyl Handle

The bromomethyl group is a highly versatile functional group that can be converted into a wide array of other functionalities through nucleophilic substitution reactions. researchgate.net This allows for the straightforward synthesis of a library of derivatives from a single, common intermediate. For example, reaction with amines, thiols, and alkoxides would yield the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives, respectively.

This approach is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how different functional groups in a molecule affect its biological activity. nih.govslideshare.netchemrxiv.orgrsc.orgresearchgate.net By systematically introducing a variety of substituents at the 3-methyl position, researchers can map the structural requirements for optimal interaction with a biological target. The synthesis of Oxaprozin analogues for the study of selective inverse Nurr1 agonism is a testament to the power of this synthetic strategy. chemrxiv.orgacs.org

Table 3: Representative Functional Group Interconversions of the Bromomethyl Group

ReagentResulting Functional GroupProduct Class
R-NH2 (Amine)-CH2-NH-RSecondary amine
R-SH (Thiol)-CH2-S-RThioether
R-OH (Alcohol) / Base-CH2-O-REther
NaCN (Sodium Cyanide)-CH2-CNNitrile
NaN3 (Sodium Azide)-CH2-N3Azide
PPh3 (Triphenylphosphine)-CH2-P+Ph3 Br-Phosphonium salt (Wittig reagent precursor)

While direct and extensive research on this compound is not yet prevalent in the scientific literature, its potential as a versatile synthetic intermediate is undeniable. By drawing parallels with the well-established chemistry of related halomethyl oxazoles and isoxazoles, it is clear that this compound holds significant promise for the construction of complex fused and bridged heterocyclic systems, the development of novel oligomeric and polymeric materials, and as a key building block in the retrosynthetic analysis of advanced organic molecules. Furthermore, the reactivity of its bromomethyl handle makes it an ideal scaffold for the synthesis of diverse analogues for mechanistic and structure-activity relationship studies. As the demand for novel and complex chemical entities continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.

Computational and Theoretical Studies on 3 Bromomethyl 4 Ethyl 5 Propyl 1,2 Oxazole

Electronic Structure and Molecular Orbital Analysis of the 1,2-Oxazole System

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. For the 1,2-oxazole ring, computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic characteristics. scispace.comresearchgate.net The 1,2-oxazole ring is an aromatic, five-membered heterocycle, but its aromaticity is less pronounced than that of benzene (B151609) due to the presence of two different heteroatoms (nitrogen and oxygen), which leads to an uneven distribution of electron density.

Calculations on the parent oxazole (B20620) and simple alkyl-substituted derivatives reveal key structural features. The geometry is nearly planar, a characteristic of aromatic systems. scispace.comresearchgate.net The bond lengths within the ring reflect a partial double-bond character, consistent with delocalized π-electrons. scispace.com In 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole, the substituents are expected to modulate these properties. The ethyl and propyl groups at the C4 and C5 positions are electron-donating through inductive and hyperconjugation effects. This electron donation increases the electron density of the ring, which can influence its reactivity towards electrophiles.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com For substituted oxazoles, electron-donating groups like alkyl chains tend to raise the HOMO energy and slightly alter the LUMO energy, typically resulting in a smaller energy gap and thus increased reactivity. researchgate.net

The distribution of these orbitals is also key. In 1,2-oxazoles, the HOMO is often localized over the C4 and C5 atoms, while the LUMO may have significant contributions from the C3, N2, and O1 atoms. The precise distribution is sensitive to the substitution pattern. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and a positive potential near the hydrogen atoms of the bromomethyl group, suggesting a site for nucleophilic attack.

ParameterTypical Calculated Value (for 1,2-Oxazole Ring)
Bond Lengths (Å)
O1–N2~1.42 Å
N2–C3~1.31 Å
C3–C4~1.43 Å
C4–C5~1.36 Å
C5–O1~1.35 Å
Bond Angles (°)
C5–O1–N2~105°
O1–N2–C3~111°
N2–C3–C4~113°
C3–C4–C5~102°
C4–C5–O1~109°
Electronic Properties Example Values (eV) for Methyl-Oxazoles
HOMO Energy-9.5 to -8.5 eV
LUMO Energy-0.5 to 0.5 eV
HOMO-LUMO Gap (ΔE)~9.0 to 10.0 eV

Note: Data are representative values derived from computational studies on parent and simple substituted oxazoles and may vary depending on the computational method and basis set used.

Conformational Analysis and Stereochemical Considerations for Substituted Oxazoles

While the 1,2-oxazole ring itself is largely planar and rigid, the substituents attached to it possess conformational flexibility. For this compound, the ethyl, propyl, and bromomethyl groups can rotate around the single bonds connecting them to the ring. This rotation gives rise to various conformers, each with a different spatial arrangement and potential energy.

Computational conformational analysis, often using methods like Molecular Mechanics (MM) or DFT, is essential for identifying the most stable conformers (global and local minima on the potential energy surface) and the energy barriers for interconversion between them. researchgate.netcwu.edu The analysis for this molecule would focus on the key dihedral angles:

C5-C4-(C-ethyl)- (C-ethyl) : Rotation of the ethyl group.

C4-C5-(C-propyl)-(C-propyl) : Rotation of the propyl group.

N2-C3-(C-bromomethyl)-Br : Rotation of the bromomethyl group.

The propyl group, with two rotatable C-C bonds, presents a more complex conformational landscape (e.g., anti vs. gauche arrangements) compared to the ethyl group. The steric bulk of the substituents and their interactions play a crucial role in determining the preferred conformations. For instance, conformations that minimize steric hindrance between the alkyl chains and the bromomethyl group will be energetically favored. The orientation of the C-Br bond relative to the ring is also significant, as it can influence intermolecular interactions and reactivity.

Understanding the conformational preferences is critical as the three-dimensional shape of a molecule can significantly impact its physical properties and biological activity. While this compound is achiral, the introduction of chiral centers in related substituted oxazoles would necessitate stereochemical analysis to predict the properties of different enantiomers or diastereomers.

Dihedral Angle of FocusDescriptionExpected Low-Energy Arrangements
τ1 (C5-C4-Cα-Cβ)Rotation of the ethyl group at C4Staggered conformations that minimize steric clash with the C3 and C5 substituents.
τ2 (C4-C5-Cα-Cβ)Rotation of the first C-C bond of the propyl group at C5Staggered conformations relative to the oxazole ring.
τ3 (C5-Cα-Cβ-Cγ)Rotation of the second C-C bond of the propyl groupAnti and gauche conformations.
τ4 (N2-C3-Cα-Br)Rotation of the bromomethyl group at C3Orientations that minimize steric and electrostatic repulsion with the N2 and C4 substituents.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.netrad-proceedings.org This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility. For this compound, several reaction types could be mechanistically elucidated.

A prominent example is the nucleophilic substitution (S_N2) reaction at the bromomethyl group. The C-Br bond makes the methylene (B1212753) carbon an electrophilic center, susceptible to attack by nucleophiles. Quantum chemical calculations can model the approach of a nucleophile, the formation of the transition state (where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking), and the departure of the bromide leaving group. nih.gov The calculated activation barrier would provide a quantitative measure of the reactivity of this functional group.

Furthermore, reactions involving the 1,2-oxazole ring, such as electrophilic aromatic substitution or cycloaddition reactions, can be studied. nih.govnih.gov For instance, the mechanism of nitration or halogenation on the ring could be explored to determine the preferred site of attack and the energies of the corresponding sigma-complex intermediates and transition states. Theoretical studies on the parent oxazole have also investigated photochemical reactions, such as ring-opening, which proceeds through complex excited-state dynamics. researchgate.net

Computational MethodBasis SetTypical Application
Density Functional Theory (DFT)
B3LYP6-31G(d,p), 6-311++G(d,p)Geometry optimization, frequency calculations, transition state searches, reaction pathway analysis. irjweb.comresearchgate.net
M06-2X6-311++G(d,p)Often provides better accuracy for kinetics and non-covalent interactions.
ωB97X-Ddef2-TZVPGood for general-purpose thermochemistry, kinetics, and non-covalent interactions.
Ab Initio Methods
MP2 (Møller-Plesset)6-311++G(d,p)Includes electron correlation; useful for accurate energy calculations and studying systems where DFT may be less reliable.
CCSD(T)cc-pVTZ"Gold standard" for single-point energy calculations on optimized geometries for very high accuracy.

Prediction of Reactivity Profiles, Regioselectivity, and Chemoselectivity

Computational chemistry provides powerful tools for predicting how and where a molecule will react. For a multifunctional compound like this compound, predicting reactivity involves assessing both regioselectivity (which position on the ring reacts) and chemoselectivity (which functional group reacts).

The reactivity of the 1,2-oxazole ring is dictated by its electronic structure. The acidity of the ring protons generally follows the order C(2) > C(5) > C(4) in parent 1,3-oxazoles, although the pattern can differ for 1,2-oxazoles and is influenced by substituents. thepharmajournal.com In this case, all ring carbons are substituted. Electrophilic attack is a key reaction type for aromatic heterocycles. The electron-donating ethyl and propyl groups at C4 and C5 would activate the ring towards electrophiles. However, since all ring positions are substituted, electrophilic attack would require harsh conditions leading to substitution of a proton on one of the alkyl chains or addition to the ring, possibly followed by rearrangement.

Reactivity indices derived from DFT calculations, such as Fukui functions or the analysis of FMOs, can predict the most reactive sites. researchgate.netnih.gov The regions where the HOMO is largest are susceptible to electrophilic attack, while regions with the largest LUMO density are prone to nucleophilic attack. The MEP also serves as an excellent guide, with the most negative-potential regions attracting electrophiles. researchgate.netrsc.org

Chemoselectivity is a major consideration. The molecule possesses two primary reactive sites: the aromatic ring and the bromomethyl side chain. The bromomethyl group is a classic electrophilic site, highly reactive towards nucleophiles in S_N2 reactions. nih.gov Therefore, under nucleophilic or basic conditions, reaction is highly likely to occur at the side chain rather than the ring. Conversely, under strongly acidic or electrophilic conditions, reactions involving the ring's heteroatoms (e.g., protonation at the nitrogen atom) or potential electrophilic substitution could compete. semanticscholar.org Computational modeling of the activation barriers for these competing pathways can quantitatively predict the chemoselectivity under different reaction conditions. nih.govresearchgate.net

Attack TypePredicted Reactive Site(s)Computational Rationale
Nucleophilic Attack Methylene carbon of the bromomethyl groupPositive electrostatic potential; significant LUMO coefficient; good leaving group (Br⁻).
Electrophilic Attack Nitrogen (N2) or Oxygen (O1) atomsHigh negative electrostatic potential; lone pair availability.
Deprotonation (Strong Base) α-carbons of the ethyl or propyl groupsAcidity enhanced by proximity to the aromatic ring.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions (e.g., within synthetic environments)

While quantum chemical calculations are excellent for studying individual molecules or simple reaction complexes, Molecular Dynamics (MD) simulations are used to model the behavior of molecules on a larger scale and over time. MD simulations can provide a detailed picture of a molecule's interactions within a synthetic environment, such as in a solvent or in the presence of other reactants. researchgate.net

An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with solvent molecules (e.g., water, methanol, or a nonpolar solvent). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over time.

This approach can elucidate several key aspects:

Solvation: MD can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This is crucial as the solvent can significantly influence reaction rates and mechanisms.

Conformational Dynamics: MD allows for the exploration of the conformational landscape in real-time, showing how the molecule flexes and transitions between different shapes at a given temperature.

Intermolecular Interactions: The simulation can be used to study how multiple solute molecules interact with each other. This is relevant for understanding aggregation, precipitation, or the initial stages of a bimolecular reaction where reactants must come together. The primary forces at play would be van der Waals interactions and dipole-dipole interactions, given the polar nature of the C-Br bond and the oxazole ring. irjweb.comnih.gov

Transport Properties: Properties like the diffusion coefficient can be calculated, which is important for understanding how quickly the molecule moves through the reaction medium.

By analyzing the trajectories from an MD simulation, one can calculate radial distribution functions to understand local structure, or compute the potential of mean force to understand the energetics of bringing two molecules together, providing a dynamic and realistic view of the molecule's behavior in a chemical system.

Interaction TypePotential Role in a Synthetic Environment
Van der Waals Forces Govern non-specific packing, solubility in nonpolar solvents, and general steric interactions.
Dipole-Dipole Interactions Arise from the polar oxazole ring and C-Br bond; influence solubility in polar solvents and the orientation of molecules as they approach each other.
Halogen Bonding The bromine atom can act as a Lewis acidic center, potentially forming weak bonds with Lewis bases (e.g., solvent molecules with lone pairs).
Solvent Shell Interactions The structure and dynamics of the first solvation shell can stabilize or destabilize reactants and transition states, affecting reaction kinetics.

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Bromomethyl 4 Ethyl 5 Propyl 1,2 Oxazole

Applications of High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of "3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole," providing highly accurate mass measurements that allow for the determination of elemental compositions. This capability is critical in confirming the successful synthesis of the target compound and in identifying potential byproducts and intermediates, thereby elucidating the reaction pathway.

In a typical synthesis, HRMS can be used to monitor the reaction progress. For instance, in the formation of trisubstituted oxazoles, HRMS analysis of crude reaction samples can help identify key intermediates. acs.orgacs.org The exact mass of the molecular ion of "this compound" can be calculated and compared with the experimentally obtained value to confirm its formation. The fragmentation pattern observed in the mass spectrum provides further structural information, characteristic of the isoxazole ring and its substituents. The electron-donating or withdrawing nature of substituents on the oxazole (B20620) ring can significantly influence the fragmentation patterns observed in mass spectrometry. clockss.org

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Adduct Calculated m/z
C9H14BrNO [M+H]+ 232.0335
C9H14BrNO [M+Na]+ 254.0154

This is an interactive data table. You can sort and filter the data.

By analyzing the masses of ions present in the reaction mixture at different time points, a detailed picture of the reaction mechanism can be constructed. For example, the disappearance of starting material ions and the appearance of product and intermediate ions can be tracked.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR spectra (¹H and ¹³C) offer initial structural information. The ¹H NMR spectrum would show characteristic signals for the ethyl and propyl groups, as well as a distinct signal for the bromomethyl protons. The ¹³C NMR spectrum would complement this by showing the corresponding carbon resonances, including those of the isoxazole ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the connectivity of the atoms. mdpi.comipb.pt

COSY: Would reveal the coupling between protons on adjacent carbons, for example, within the ethyl and propyl chains.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection of the substituents to the isoxazole ring. For instance, it would show a correlation between the bromomethyl protons and the C3 carbon of the isoxazole ring.

Solid-State NMR could be employed to study the compound in its crystalline form, providing information about its conformation and packing in the solid state.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C3 (isoxazole) ~160
C4 (isoxazole) ~115
C5 (isoxazole) ~170
CH2 (bromomethyl) ~25
CH2 (ethyl) ~20
CH3 (ethyl) ~13
CH2 (propyl, attached to ring) ~28
CH2 (propyl, middle) ~22

This is an interactive data table. You can sort and filter the data based on the predicted chemical shift.

X-ray Crystallography for Precise Solid-State Structure Determination of Reaction Intermediates and Products

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com By obtaining a suitable single crystal of "this compound," its precise bond lengths, bond angles, and conformation can be determined. This technique is invaluable for confirming the regiochemistry of the substituents on the isoxazole ring, which can sometimes be ambiguous based on spectroscopic data alone.

Furthermore, X-ray crystallography can be used to determine the structures of stable reaction intermediates, providing direct evidence for a proposed reaction mechanism. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice. researchgate.net

While no crystal structure for the specific title compound is publicly available, analysis of related brominated isoxazole structures reveals key structural features that would be expected. umt.eduresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netacs.org For "this compound," the IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups. More importantly, specific vibrations associated with the isoxazole ring, such as C=N, C=C, and N-O stretching, would be observed. rjpbcs.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C-H stretch (alkyl) 2850-3000
C=N stretch (isoxazole) ~1600
C=C stretch (isoxazole) ~1500
N-O stretch (isoxazole) ~1400

This is an interactive data table. You can explore the expected vibrational frequencies for different functional groups.

IR and Raman spectroscopy can also be used for in-situ reaction monitoring. By placing a probe directly into the reaction vessel, the disappearance of reactant bands and the appearance of product bands can be followed in real-time. This provides valuable kinetic data and can help in optimizing reaction conditions.

Chromatographic and High-Throughput Separation Techniques for Isolation and Purity Assessment in Complex Reaction Mixtures

Following the synthesis of "this compound," it is essential to isolate the pure compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are the primary methods used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This is the standard technique for the purification of multigram quantities of the compound. A stationary phase, such as silica gel, is used to separate the components of the mixture based on their different polarities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC is commonly used for compounds of moderate polarity.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO₂ as the mobile phase. It can be particularly effective for the separation of isomers and for chiral separations if applicable. nih.gov

The purity of the isolated "this compound" would then be confirmed by a combination of the spectroscopic techniques mentioned above, as well as by elemental analysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole, and how can purity be maximized?

  • Methodology : Begin with a substituted oxazole precursor and introduce the bromomethyl group via radical bromination or alkylation. For example, reflux with a brominating agent (e.g., NBS) in a solvent like CCl₄, catalyzed by AIBN . Ethyl and propyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on the starting material. Purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Control : Use TLC to monitor reaction progress and HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H-NMR : Key signals include the bromomethyl (-CH₂Br) triplet at δ 3.8–4.2 ppm, ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and propyl group resonances (δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂) .
  • IR Spectroscopy : Look for C-Br stretching at ~600 cm⁻¹ and oxazole ring C=N/C-O vibrations at 1520–1650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (C₉H₁₃BrN₂O: calc. 259.1) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Data Collection : Use a single crystal (grown via slow evaporation in ethanol) and a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution, with Olex2 or WinGX for visualization. ORTEP-3 can generate thermal ellipsoid plots to validate bond angles and distances .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., NaN₃ to introduce -CH₂N₃) in polar aprotic solvents (DMF, 60°C, 12 h) .
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C to form biaryl derivatives .

Q. What strategies address regioselectivity challenges during functionalization?

  • Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer bromination or alkylation to specific positions on the oxazole ring.
  • Computational Modeling : DFT calculations (Gaussian 16, B3LYP/6-31G*) predict electron density distribution to identify reactive sites .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

  • Case Study : If NMR suggests a planar oxazole ring but X-ray shows puckering, re-examine sample purity and crystallization conditions. Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing crystal packing .

Q. What are the thermodynamic stability profiles under varying conditions?

  • Thermal Analysis : Perform TGA (N₂ atmosphere, 10°C/min) to determine decomposition onset (>200°C expected due to alkyl/oxazole stability).
  • Solution Stability : Monitor by ¹H-NMR in DMSO-d₆ over 72 h; degradation manifests as new peaks or signal broadening .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatility and bromine toxicity .
  • Storage : Keep in amber glass under argon at –20°C to prevent light/moisture degradation .
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid aqueous wash-down .

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